molecular formula C10H14BClN2O2 B1318708 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine CAS No. 1162261-98-4

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Cat. No. B1318708
CAS RN: 1162261-98-4
M. Wt: 240.5 g/mol
InChI Key: MQXMKVFUZCFQSM-UHFFFAOYSA-N
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Description

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (3-C6TMDP) is a synthetic compound belonging to the class of heterocyclic compounds containing a pyridazine core. It has been studied in various scientific fields, including organic chemistry and biochemistry, due to its unique properties. This compound has been used in a variety of laboratory experiments, and its mechanism of action and biochemical and physiological effects have been widely studied.

Scientific Research Applications

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine has been studied in various scientific fields due to its unique properties. This compound has been used in the study of organic chemistry, as it can be used to synthesize various heterocyclic compounds. In addition, this compound has been used in the study of biochemistry, as it can be used as a substrate for various enzymes. This compound has also been studied in the field of medicinal chemistry, as it can be used to develop drugs with specific properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine in laboratory experiments include its availability and its ability to interact with various enzymes and other proteins in the body. In addition, this compound is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound can be toxic in high concentrations and can have various side effects on the body. In addition, this compound is not very stable and can degrade over time.

Future Directions

There are several possible future directions for the study of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine. One potential direction is to further explore its biochemical and physiological effects on the body. In addition, further research could be conducted to determine its potential therapeutic applications, as well as its potential toxicity and side effects. Additionally, further research could be conducted to explore the potential interactions of this compound with other molecules in the body, such as hormones and neurotransmitters. Finally, further research could be conducted to explore the potential use of this compound in the development of drugs with specific properties.

Synthesis Methods

The synthesis of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a multi-step process that requires several chemical reactions. The first step is the formation of the pyridazine core via a condensation reaction between 4-chloro-2-methyl-5-nitropyridine and formamide. This reaction is conducted in aqueous ethanol at a temperature of 80°C. The second step is the addition of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride to the pyridazine core, which is conducted in a mixture of acetonitrile and dimethylformamide at a temperature of 80°C. The final step is the deprotection of the pyridazine core, which is conducted in a mixture of acetic acid and acetic anhydride at a temperature of 80°C.

properties

IUPAC Name

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(12)14-13-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXMKVFUZCFQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590529
Record name 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

CAS RN

1162261-98-4
Record name 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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